molecular formula C14H23NO4 B2913273 6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate CAS No. 871727-04-7

6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate

Cat. No.: B2913273
CAS No.: 871727-04-7
M. Wt: 269.341
InChI Key: QIDLMMIRAHZFAS-UHFFFAOYSA-N
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Description

6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is a heterocyclic compound with a unique spiro structure. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is characterized by its stability and reactivity, making it a valuable building block in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate typically involves the reaction of tert-butylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.

Scientific Research Applications

6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is widely used in scientific research due to its versatile reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,1-Dimethylethyl) 6-azaspiro[2.5]octane-1,6-dicarboxylate
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate stands out due to its specific tert-butyl and methyl substitutions, which confer unique steric and electronic properties. These properties enhance its stability and reactivity, making it a preferred choice in various synthetic applications compared to its analogs.

Properties

IUPAC Name

6-O-tert-butyl 2-O-methyl 6-azaspiro[2.5]octane-2,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-5-14(6-8-15)9-10(14)11(16)18-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDLMMIRAHZFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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